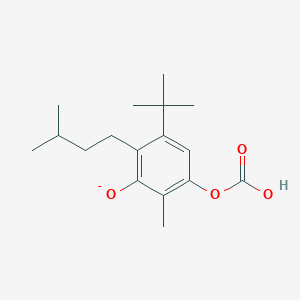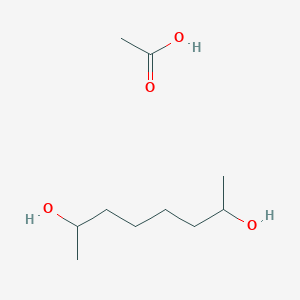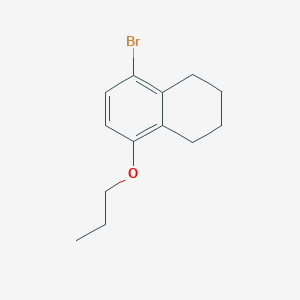
1,4-Benzoxathiin-6-ol, 2,3-dihydro-2-(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzoxathiin-6-ol, 2,3-dihydro-2-(4-methoxyphenyl)- is a heterocyclic compound that contains both oxygen and sulfur atoms in its structure. This compound is part of the benzoxathiin family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzoxathiin-6-ol, 2,3-dihydro-2-(4-methoxyphenyl)- can be achieved through several methods. One common approach involves the cyclization of o-mercaptophenols with electrophiles. For example, the reaction of o-mercaptophenol with 1,2-dibromoethane in the presence of sodium methoxide as a strong base can yield the desired benzoxathiin derivative . Other electrophiles such as α-halo Michael acceptors, methyl 4-bromobut-2-enoate, and ethyl 2,3-dibromopropionate have also been used in similar cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzoxathiin-6-ol, 2,3-dihydro-2-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxathiin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse benzoxathiin derivatives .
Aplicaciones Científicas De Investigación
1,4-Benzoxathiin-6-ol, 2,3-dihydro-2-(4-methoxyphenyl)- has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent, antioxidant, and serotonin (5-HT2C) inhibitor.
Agrochemicals: It has applications as an artificial sweetener and estrogenic agent.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,4-Benzoxathiin-6-ol, 2,3-dihydro-2-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, as a serotonin (5-HT2C) inhibitor, the compound binds to the serotonin receptor, blocking its activity and modulating neurotransmitter levels . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Benzoxathiin-5,7-diol, 2,3-dihydro-2-(4-methoxyphenyl)
- 1,4-Benzoxathiin-5,7-diol, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-
- 1,2-Benzenediol, 4-(2,3-dihydro-5,7-dimethoxy-1,4-benzoxathiin-2-yl)-
Uniqueness
1,4-Benzoxathiin-6-ol, 2,3-dihydro-2-(4-methoxyphenyl)- is unique due to its specific substitution pattern and the presence of a methoxy group on the phenyl ring. This structural feature can influence its biological activity and chemical reactivity, making it distinct from other benzoxathiin derivatives .
Propiedades
Número CAS |
865541-21-5 |
|---|---|
Fórmula molecular |
C15H14O3S |
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-2,3-dihydro-1,4-benzoxathiin-6-ol |
InChI |
InChI=1S/C15H14O3S/c1-17-12-5-2-10(3-6-12)14-9-19-15-8-11(16)4-7-13(15)18-14/h2-8,14,16H,9H2,1H3 |
Clave InChI |
KZRGNJIQINIJRQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2CSC3=C(O2)C=CC(=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene](/img/structure/B12532036.png)



![2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12532064.png)


![8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B12532097.png)

![3'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12532115.png)
![Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane](/img/structure/B12532120.png)
![3-[Hydroxy(phenyl)amino]butan-2-one](/img/structure/B12532130.png)

